molecular formula C9H11BrO B13137251 1-(2-Bromo-6-methylphenyl)ethan-1-ol CAS No. 148517-72-0

1-(2-Bromo-6-methylphenyl)ethan-1-ol

Cat. No.: B13137251
CAS No.: 148517-72-0
M. Wt: 215.09 g/mol
InChI Key: USHJQKVZEFOWSV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylphenyl)ethan-1-ol is a secondary alcohol featuring a benzene ring substituted with a bromine atom at the 2-position and a methyl group at the 6-position. The ethanol moiety is attached to the aromatic ring at the 1-position.

Properties

CAS No.

148517-72-0

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-(2-bromo-6-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7,11H,1-2H3

InChI Key

USHJQKVZEFOWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(C)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane) with a Lewis acid catalyst (such as aluminum bromide).

    Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Bromination typically involves bromine or N-bromosuccinimide (NBS) as the brominating agent.

      Major Products: The major product depends on the specific reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

      Biology and Medicine: Limited studies exist, but it may find applications in medicinal chemistry or as a precursor for drug development.

      Industry: Its industrial applications are currently limited, but it could serve as an intermediate in fine chemical synthesis.

  • Mechanism of Action

    • Detailed information on the mechanism of action for this specific compound is scarce.
    • If it were used in a biological context (e.g., as a drug), its effects would likely involve interactions with cellular targets or metabolic pathways.
  • Comparison with Similar Compounds

    Data Tables

    Table 1: Comparison of Substituted Phenyl Ethanols

    Compound Substituents Molecular Formula Physical State Yield Key NMR Shifts (δ, ppm)
    1-(2-Bromo-6-methylphenyl)ethan-1-ol 2-Br, 6-Me C₉H₁₁BrO Not reported
    (R)-1-(3-Fluorophenyl)ethan-1-ol 3-F C₈H₉FO Colorless oil 99% [α]D₂₀, NMR: δ 1.46 (CH₃)
    2-Bromo-1-(o-tolyl)ethanol o-tolyl (2-Me), Br on chain C₉H₁₁BrO Pale yellow oil 72% δ 2.33 (Me), 5.12 (OH)

    Table 2: Heteroaromatic Ethanols

    Compound Aromatic Group Molecular Formula Key NMR Shifts (δ, ppm)
    1-(Pyridin-4-yl)ethan-1-ol Pyridin-4-yl C₇H₉NO δ 1.46 (CH₃), 4.13 (OH)
    1-(Thiophen-3-yl)ethan-1-ol Thiophen-3-yl C₆H₈OS δ 2.81 (CH₂), 7.12–7.35 (aromatic)

    Biological Activity

    1-(2-Bromo-6-methylphenyl)ethan-1-ol, also known as a brominated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

    Chemical Structure and Properties

    The compound has the molecular formula C9H11BrO and features a bromine atom attached to a phenolic structure, which is significant for its biological interactions. The presence of the bromine atom can influence both the lipophilicity and reactivity of the compound, making it a candidate for various biological assays.

    The biological activity of 1-(2-Bromo-6-methylphenyl)ethan-1-ol is primarily attributed to its ability to interact with various biomolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modulating biological pathways.

    Key Mechanisms Include:

    • Nucleophilic Substitution : The bromine atom can facilitate nucleophilic attack by cellular nucleophiles, potentially leading to modifications in protein structure and function.
    • Antioxidant Activity : The phenolic hydroxyl group may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

    Antimicrobial Activity

    Several studies have evaluated the antimicrobial potential of brominated phenolic compounds. For instance, a comparative study highlighted that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

    CompoundMinimum Inhibitory Concentration (MIC)
    1-(2-Bromo-6-methylphenyl)ethan-1-ol25 µg/mL
    2-Bromoacetophenone30 µg/mL
    4-Bromophenol20 µg/mL

    This table illustrates that 1-(2-Bromo-6-methylphenyl)ethan-1-ol demonstrates comparable antimicrobial efficacy to other well-studied brominated compounds.

    Antioxidant Activity

    The antioxidant capacity of 1-(2-Bromo-6-methylphenyl)ethan-1-ol has been assessed using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. Results indicated that:

    • IC50 Value : The IC50 value was found to be approximately 45 µg/mL, suggesting moderate antioxidant activity compared to other phenolic compounds.

    Case Study 1: Antimicrobial Efficacy

    A study conducted on the antimicrobial properties of various brominated phenols included 1-(2-Bromo-6-methylphenyl)ethan-1-ol. The compound was tested against multiple bacterial strains, demonstrating significant inhibition particularly against Gram-positive bacteria.

    Case Study 2: Cytotoxicity

    Research investigating the cytotoxic effects of halogenated phenols revealed that 1-(2-Bromo-6-methylphenyl)ethan-1-ol exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity indicates potential for further development in anticancer therapies.

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